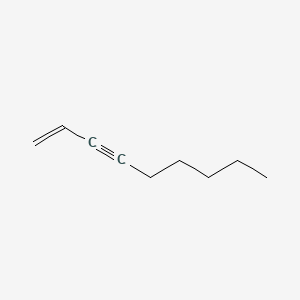
1-Nonen-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nonen-3-yne is an organic compound with the molecular formula C9H14. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a triple bond at the third carbon atom and a double bond at the first carbon atom in its nine-carbon chain. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nonen-3-yne can be synthesized through various methods. One common approach involves the coupling of terminal alkynes with alkenyl halides under palladium-catalyzed conditions. This method typically requires the use of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent output. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as palladium on carbon are commonly used to facilitate the coupling reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nonen-3-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols or ketones.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can convert the triple bond to a single bond, forming nonane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Alkyl halides, Grignard reagents, and organolithium compounds.
Major Products Formed:
Oxidation: Diols, ketones, and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Various substituted alkynes and alkenes.
Applications De Recherche Scientifique
1-Nonen-3-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Nonen-3-yne involves its ability to undergo various chemical transformations due to the presence of both a triple bond and a double bond. These functional groups allow the compound to interact with different molecular targets and pathways. For example, in biological systems, this compound can inhibit enzymes by binding to their active sites, thereby affecting cellular processes .
Comparaison Avec Des Composés Similaires
1-Nonene: An alkene with a double bond at the first carbon atom.
1-Nonyne: An alkyne with a triple bond at the first carbon atom.
1-Nonen-4-yne: A compound with a triple bond at the fourth carbon atom and a double bond at the first carbon atom.
Comparison: 1-Nonen-3-yne is unique due to the specific positioning of its triple and double bonds, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of both types of unsaturation in this compound allows it to participate in a broader range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
57223-18-4 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
non-1-en-3-yne |
InChI |
InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h3H,1,4,6,8-9H2,2H3 |
Clé InChI |
PQTWNYIRLGTLFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



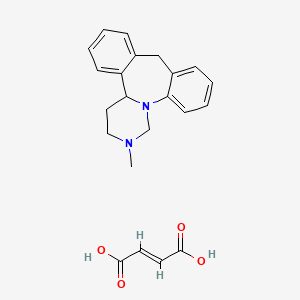
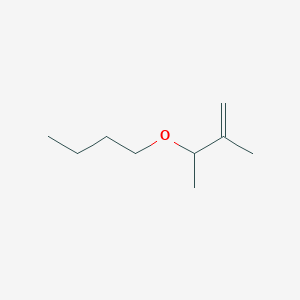
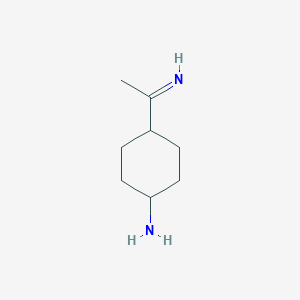
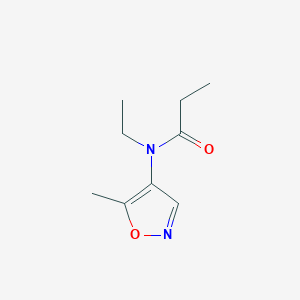

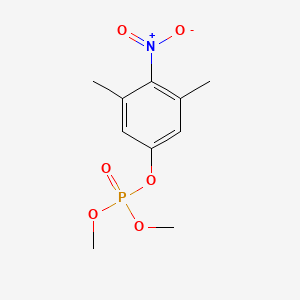
![N-[4-(benzylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]acetamide](/img/structure/B13801269.png)
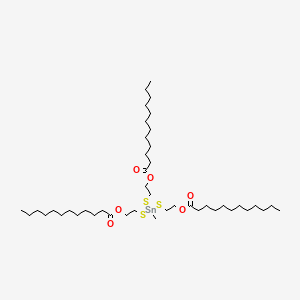

![Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B13801282.png)
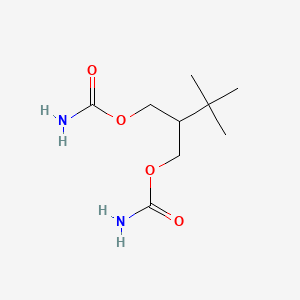
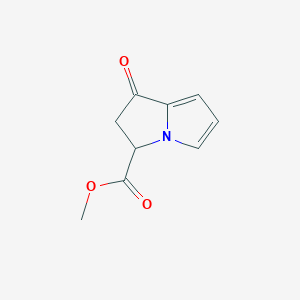
![5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid](/img/structure/B13801290.png)
